
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone, also known as FPA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPA belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics and sedatives. However, FPA has a unique chemical structure that sets it apart from other benzodiazepines, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in regulating neuronal excitability. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity. This may explain its anxiolytic and anticonvulsant effects, as well as its potential as an antidepressant and antipsychotic agent.
Biochemical and Physiological Effects
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of GABA in the brain, as well as increase the activity of certain enzymes that are involved in GABA synthesis. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has also been shown to reduce levels of glutamate, an excitatory neurotransmitter that can contribute to seizures and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is its unique chemical structure, which sets it apart from other benzodiazepines and makes it a promising candidate for further research. However, (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has some limitations in lab experiments, including its moderate yield in the synthesis process and its limited solubility in water. These limitations may make it more difficult to study (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone in vivo and in clinical trials.
Orientations Futures
There are several potential future directions for research on (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone. One area of interest is its potential as an antidepressant and antipsychotic agent, as well as its potential for use in the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods. Additionally, studies are needed to investigate the safety and efficacy of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone in clinical trials, which could lead to its eventual approval as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone involves several steps, starting with the reaction of 4-fluorobenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to yield (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone. The overall yield of this synthesis method is moderate, but improvements to the process are currently being investigated.
Applications De Recherche Scientifique
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been studied for its potential as a therapeutic agent in various neurological and psychiatric disorders. Studies have shown that (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has anxiolytic and anticonvulsant effects in animal models, suggesting that it could be useful in the treatment of anxiety disorders and epilepsy. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has also been shown to have potential as an antidepressant and antipsychotic agent, although further research is needed to fully understand its mechanisms of action.
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJHZQYFDOCRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2789680.png)
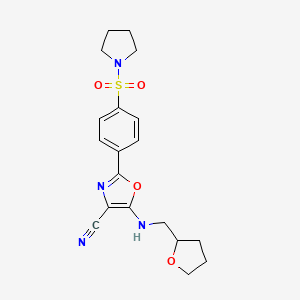
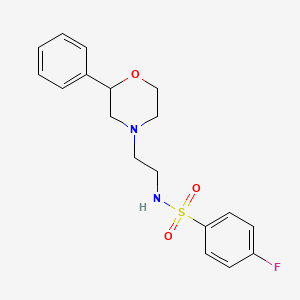
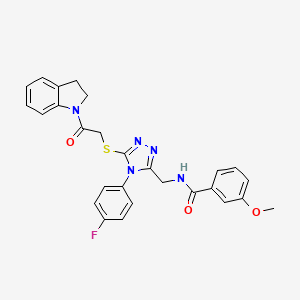
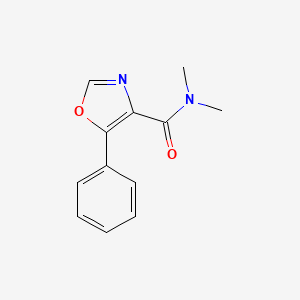
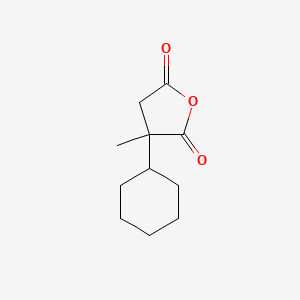
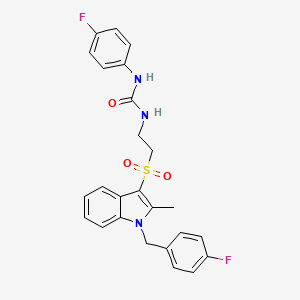
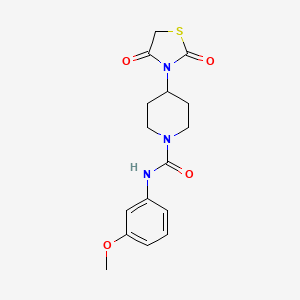
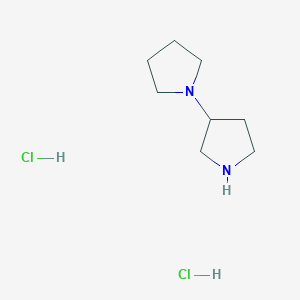
![{Spiro[3.4]octan-5-yl}methanamine hydrochloride](/img/structure/B2789693.png)
![3-[3-[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B2789694.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2789696.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2789698.png)
![3-(difluoromethyl)-N-(6-((5s,6s)-6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1h-pyrazole-5-carboxamide](/img/structure/B2789699.png)